![molecular formula C5H3ClN4 B231351 3-Chloro-7H-imidazo[4,5-c]pyridazine](/img/structure/B231351.png)
3-Chloro-7H-imidazo[4,5-c]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-7H-imidazo[4,5-c]pyridazine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of imidazopyridazines, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 3-Chloro-7H-imidazo[4,5-c]pyridazine is not yet fully understood. However, it has been suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation, viral replication, and inflammation. It may also modulate the immune response by affecting the production of cytokines and chemokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the specific application and concentration used. In cancer cells, it has been found to induce cell cycle arrest and apoptosis. It may also affect the expression of genes involved in cancer cell proliferation and survival. In viral infections, it may inhibit viral replication by affecting various stages of the viral life cycle. In inflammation, it may reduce the production of pro-inflammatory cytokines and chemokines, thereby decreasing inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Chloro-7H-imidazo[4,5-c]pyridazine in lab experiments is its potential therapeutic applications in various fields, including oncology, virology, and immunology. It is also relatively easy to synthesize, and its structure can be modified to enhance its activity and selectivity. However, one limitation is the lack of comprehensive understanding of its mechanism of action, which may hinder the development of more effective therapies. Additionally, its potential toxicity and side effects need to be thoroughly investigated before clinical trials can be conducted.
Direcciones Futuras
There are several future directions for research on 3-Chloro-7H-imidazo[4,5-c]pyridazine. One area of interest is the development of more potent and selective derivatives that can target specific enzymes and signaling pathways involved in cancer cell proliferation, viral replication, and inflammation. Another area of research is the investigation of its potential as a combination therapy with other drugs to enhance its efficacy. Furthermore, more studies are needed to fully understand its mechanism of action and potential toxicity, as well as its pharmacokinetics and pharmacodynamics in vivo.
Métodos De Síntesis
The synthesis of 3-Chloro-7H-imidazo[4,5-c]pyridazine can be achieved through various methods, including the reaction of 3-chloro-6-nitroimidazo[4,5-c]pyridine with hydrazine hydrate, followed by reduction with palladium on carbon. Another method involves the reaction of 3-chloro-6-nitroimidazo[4,5-c]pyridine with thiosemicarbazide, followed by cyclization with phosphorus oxychloride. The yield of the product varies depending on the method used.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 3-Chloro-7H-imidazo[4,5-c]pyridazine have been explored in various scientific studies. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, it has shown potential as an antiviral agent, particularly against the hepatitis C virus. Furthermore, it has been investigated for its anti-inflammatory and analgesic properties, as well as its ability to modulate the immune response.
Propiedades
Fórmula molecular |
C5H3ClN4 |
|---|---|
Peso molecular |
154.56 g/mol |
Nombre IUPAC |
3-chloro-5H-imidazo[4,5-c]pyridazine |
InChI |
InChI=1S/C5H3ClN4/c6-4-1-3-5(10-9-4)8-2-7-3/h1-2H,(H,7,8,10) |
Clave InChI |
XWNKHKFVVGKLJS-UHFFFAOYSA-N |
SMILES |
C1=C2C(=NN=C1Cl)N=CN2 |
SMILES canónico |
C1=C2C(=NN=C1Cl)N=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B231268.png)
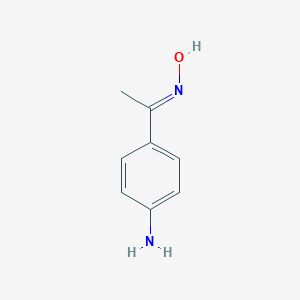
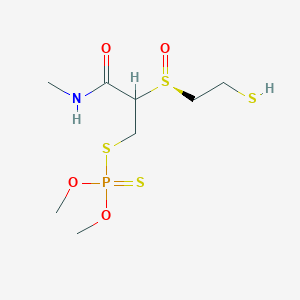

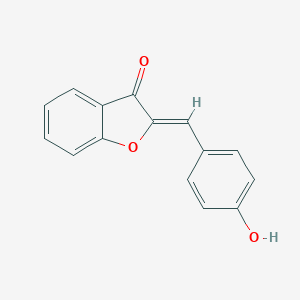
![N-(2-hydroxysulfonothioyloxyethyl)-4-[(2S)-2-methoxycyclohexyl]butan-1-amine](/img/structure/B231279.png)
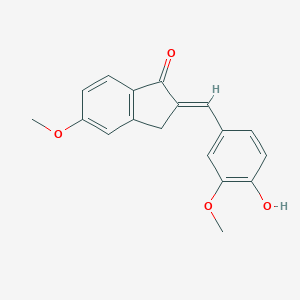
![2-[[(9Z,19Z,21Z)-13-Acetyloxy-2,15,18,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,17,23-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetic acid](/img/structure/B231283.png)
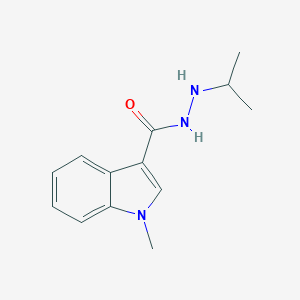
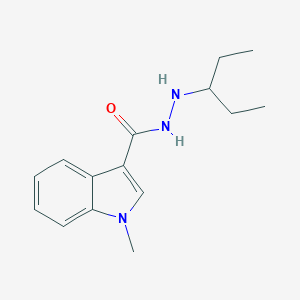
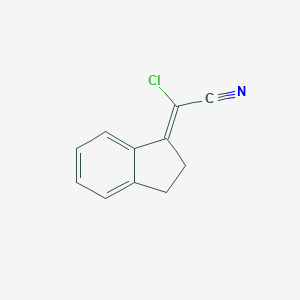
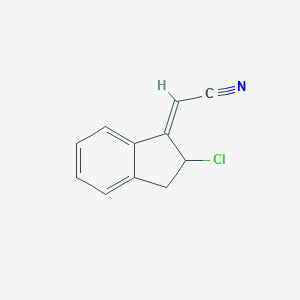
![(1S,2R,7R,9S,11R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecane-8,11-diol](/img/structure/B231303.png)

